N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound that features a benzothiadiazole ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Benzothiadiazole Ring: Starting from a suitable aromatic precursor, the benzothiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen sources.
Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzothiadiazole and imidazolidinone intermediates through an acetamide linkage, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions like heating or using catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The benzothiadiazole ring could be involved in π-π stacking interactions, while the imidazolidinone moiety might form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-4-carboxylic acid.
Imidazolidinone Derivatives: Compounds like 1-(3-chlorophenyl)-2-imidazolidinone.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the combination of its benzothiadiazole and imidazolidinone moieties, which may confer specific properties not found in other compounds. This unique structure could result in distinct biological activity or material properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-11-3-1-4-12(9-11)23-8-7-22(17(23)25)10-15(24)19-13-5-2-6-14-16(13)21-26-20-14/h1-6,9H,7-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMODEHFBHOFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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